REACTION_CXSMILES
|
C1C(=O)N(Br)C(=O)C1.N[C:10]1[N:15]=[CH:14][N:13](Cl)[C:12]2=[CH:17][NH:18][S:19][C:11]=12>>[N:18]1[S:19][CH:11]=[C:12]2[C:17]=1[CH:10]=[N:15][CH:14]=[N:13]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
7-amino-4-chloroisothiazolo[4,5-d]pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C2C(N(C=N1)Cl)=CNS2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the amino functionality by diazotization/hypophosphorus acid
|
Name
|
|
Type
|
product
|
Smiles
|
N=1SC=C2N=CN=CC21
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |